Benzotriazole-1-carboxamidinium tosylate

Description

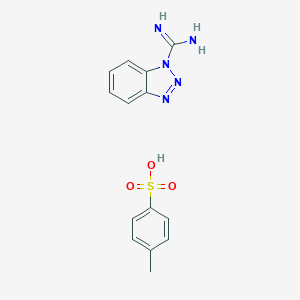

Structure

2D Structure

Properties

IUPAC Name |

benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPBDRUPTRGILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163853-10-9 | |

| Record name | Benzotriazole-1-carboxamidinium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzotriazole-1-carboxamidinium Tosylate

This technical guide provides a comprehensive overview of the synthesis protocol for Benzotriazole-1-carboxamidinium tosylate, a versatile reagent primarily utilized for the efficient conversion of amines to guanidines.[1][2][3][4][5] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview and Physicochemical Properties

This compound, also known as BCAT, is a stable, non-hygroscopic, white solid.[1][6] It serves as a highly effective condensing reagent for the guanylation of primary and secondary amines under mild conditions, offering good to moderate yields.[1][3][4][6] This makes it a valuable tool in the synthesis of various biologically active compounds containing the guanidine moiety.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₅O₃S | [7][8] |

| Molecular Weight | 333.37 g/mol | [7][8] |

| Alternate Molecular Weight | 357.38 g/mol | [9] |

| Melting Point | 224-226 °C | [9] |

| Appearance | Fine white needles/White solid powder | [1][6][9] |

| Solubility | Water, Ethanol, Acetonitrile | [9] |

| CAS Number | 163853-10-9 | [7][8] |

Synthesis Protocol

The synthesis of this compound can be conveniently achieved through a one-pot reaction. An alternative, though less detailed in the provided literature, involves the reaction of benzotriazole-1-carboxamidine hydrochloride with tosyl chloride.[9] The more thoroughly described method is a modification of a previously reported procedure for a similar pyrazole-based reagent.[1][6]

Recommended Synthesis Procedure

This protocol involves the reaction of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) in 1,4-dioxane.[1][6]

Experimental Protocol:

-

Reactant Preparation: Equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) are used.

-

Reaction Setup: The reactants are combined in 1,4-dioxane.

-

Reaction Condition: The mixture is refluxed.

-

Product Isolation: The product, this compound, precipitates as stable, non-hygroscopic, fine white needles.

-

Yield: A yield of 77% has been reported for this procedure.[1][6]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application in Guanidine Synthesis

This compound is primarily employed for the conversion of primary and secondary amines into their corresponding guanidines.[1][3][4][6] The reaction is noted for its facility and proceeds under mild conditions.[1][6]

General Experimental Protocol for Guanylation

-

Reactant Mixture: A mixture is prepared with one molar equivalent each of this compound and the desired amine.

-

Solvent and Base: The reaction is typically carried out in dimethylformamide (DMF) in the presence of diisopropylethylamine (DIEA) at room temperature.[1][6] Alternatively, acetonitrile (CH₃CN) can be used as the solvent, or the reaction can be performed in the absence of a solvent.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Product Isolation:

-

When DMF is used as the solvent, the reaction mixture is diluted with diethyl ether (Et₂O), causing the crude guanidine product to precipitate. The precipitate is then collected, washed with Et₂O, and dried.[6]

-

The benzotriazole by-product is soluble in ether, facilitating easy separation.[1]

-

When CH₃CN is the solvent, the product precipitates during the reaction.[1]

-

-

Purification: The crude product can be further purified by recrystallization, for instance, from ethanol (EtOH).[6]

Application Workflow: Amine to Guanidine Conversion

This diagram outlines the process of converting an amine to a guanidine using this compound.

Caption: Workflow for the conversion of amines to guanidines using BCAT.

Quantitative Data on Guanidine Synthesis

The following table summarizes the reported yields and reaction times for the synthesis of various guanidines from their corresponding amines using this compound.

Table 2: Products of the Reaction of this compound with Amines [1]

| Amine | Product (Guanidinium Tosylate) | Yield (%) | Reaction Time (h) | Conditions |

| Dimethylamine | N,N'-Dimethylamine-1-carboxamidinium Tosylate | 69 | 5 | DMF, DIEA, RT |

| Piperidine | Piperidine-1-carboxamidinium Tosylate | 84 | 4-5 | Not specified |

| 4-Methoxyaniline | 4-Methoxyaniline-1-carboxamidinium Tosylate | 68 | 24 | Not specified |

| n-Butylamine | n-Butylamine-1-carboxamidinium Tosylate | 59 | 0.25 (15 min) | No solvent, 50 °C |

| Morpholine | Morpholine-4-carboxamidinium Tosylate | 86 | 24 | DMF, DIEA, RT |

| Hexylamine | Hexylamine-1-carboxamidinium Tosylate | 71 | 24 | Not specified |

| Pyrrolidine | Pyrrolidine-1-carboxamidinium Tosylate | 67 | 24 | Not specified |

| Aniline | Phenylguanidine salt | 68 | 5 days | CH₃CN, no DIEA |

RT = Room Temperature

Conclusion

This compound is a valuable and efficient reagent for the synthesis of guanidines from amines. The synthesis of the reagent itself is straightforward, with a reported yield of 77%. Its application in guanylation reactions is characterized by mild conditions and moderate to good yields across a range of amine substrates. This technical guide provides the essential protocols and data to facilitate its synthesis and use in a laboratory setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H15N5O3S | CID 11221277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthetic Utility of Benzotriazole-1-carboxamidinium Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole-1-carboxamidinium tosylate has emerged as a significant reagent in modern organic synthesis, particularly for the efficient construction of guanidine moieties. Guanidines are a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the core function of this compound: its mechanism of action as a guanylating agent, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Application: A Powerful Guanylating Agent

The primary role of this compound is to facilitate the conversion of primary and secondary amines into their corresponding guanidines.[1][2][3] This transformation is of high value in medicinal chemistry and drug development due to the prevalence of the guanidinium group in bioactive compounds. The reagent offers a mild and efficient method for this conversion, making it a valuable tool for synthetic chemists.[4][5]

The "mechanism of action" in this context is a chemical one, where the benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the amidinium group to a nucleophilic amine.[2] The reaction is versatile, accommodating a range of primary and secondary amines, including aromatic ones.[1][2]

General Reaction Scheme

The overall synthetic transformation involves the reaction of an amine with this compound, typically in the presence of a base, to yield the desired guanidine and benzotriazole as a byproduct.

Caption: General workflow for the guanylation of amines.

Quantitative Data: Reaction Yields

The efficiency of this compound as a guanylating agent has been demonstrated with a variety of amines, yielding moderate to good quantities of the corresponding guanidines.[1][2] The following table summarizes the reported yields for the reaction with different primary and secondary amines.

| Amine | Product | Yield (%) | Reaction Time |

| n-Butylamine | n-Butylguanidinium tosylate | 69 | 4-5 h |

| n-Hexylamine | n-Hexylguanidinium tosylate | 84 | 4-5 h |

| 4-Methoxyaniline | (4-Methoxyphenyl)guanidinium tosylate | 68 | 24 h |

| Cyclohexylamine | Cyclohexylguanidinium tosylate | 86 | 24 h |

| Pyrrolidine | N,N-Tetramethyleneguanidinium tosylate | 71 | 24 h |

| Piperidine | N,N-Pentamethyleneguanidinium tosylate | 67 | 24 h |

Data sourced from Katritzky et al. (1995).[1][2]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in the guanylation of an amine.

Synthesis of this compound

This protocol is adapted from the procedure described by Katritzky et al. (1995).[1][2]

Caption: Workflow for the synthesis of the title reagent.

Procedure:

-

A mixture of equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid is refluxed in 1,4-dioxane.

-

The reaction mixture is then cooled to room temperature, during which a precipitate forms.

-

The solid is collected by filtration.

-

The collected solid is washed sequentially with 1,4-dioxane and ether.

-

The final product is dried under vacuum to yield this compound as fine white needles.[1][2]

General Procedure for the Guanylation of Amines

The following is a general procedure for the reaction of an amine with this compound.[1][2]

Procedure:

-

To a solution of the amine in dimethylformamide (DMF), add one molar equivalent of this compound.

-

Add diisopropylethylamine (DIEA) to the mixture.

-

Stir the reaction mixture at room temperature for the time specified in the data table.

-

The guanidinium tosylate product often precipitates from the reaction mixture.

-

The product can be isolated by filtration. The benzotriazole byproduct is soluble in ether, facilitating purification.[1][2]

Advantages and Applications in Drug Development

This compound offers several advantages over other guanylating reagents:

-

Mild Reaction Conditions: The reactions are typically carried out at room temperature, which is beneficial for complex and sensitive substrates.[4][5]

-

Good Yields: The reagent provides moderate to good yields for a variety of amines.[1][2]

-

Stable and Easy to Handle: The reagent is a stable, non-hygroscopic solid.[1][2]

-

Broad Substrate Scope: It is effective for both primary and secondary amines, including aromatic amines.[1][2][4]

The ability to efficiently synthesize guanidines under mild conditions makes this reagent a valuable asset in drug discovery and development, where the guanidinium moiety is a key feature in molecules targeting a range of biological targets.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of guanidines from amines. Its operational simplicity, mild reaction conditions, and good yields make it a superior choice for many synthetic applications. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

References

An In-depth Technical Guide to Benzotriazole-1-carboxamidinium Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Benzotriazole-1-carboxamidinium tosylate, a versatile reagent in organic synthesis. The information is compiled from peer-reviewed literature and chemical supplier data to assist researchers and professionals in its effective application.

Core Physicochemical Properties

This compound is a stable, non-hygroscopic, fine white crystalline solid.[1] It is primarily utilized as an efficient guanidinylating agent for the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.[1]

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₅O₃S | [2] |

| Molecular Weight | 333.37 g/mol | [2][3] |

| Appearance | Fine white needles/crystalline powder | [1] |

| Melting Point | 186-192 °C | |

| CAS Number | 163853-10-9 | [2] |

Solubility and Stability

Qualitative data indicates that this compound is soluble in organic solvents such as Dimethylformamide (DMF) and Acetonitrile (CH₃CN).[1][4] The compound is described as a stable, non-hygroscopic solid, suggesting good shelf-life under standard laboratory conditions.[1]

Acidity (pKa)

Spectroscopic Data

Detailed spectral analyses are crucial for the characterization of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are primary methods for the characterization of this compound. The data reported by Katritzky et al. is as follows[1]:

¹H NMR (DMSO-d₆, 300 MHz):

-

δ (ppm): 2.2 (s, 3H), 7.1 (d, 2H, J=7.9 Hz), 7.5 (d, 2H, J=8.1 Hz), 7.6-7.8 (m, 2H), 8.1-8.2 (m, 1H), 8.3-8.4 (m, 1H), 9.3 (s, 2H), 9.7 (s, 2H)

¹³C NMR (DMSO-d₆, 75 MHz):

-

δ (ppm): 20.8, 113.3, 120.0, 125.5, 126.1, 128.5, 130.2, 138.2, 145.4, 145.8, 153.2

IR and UV-Vis Spectroscopy

Specific IR and UV-Vis spectra for this compound are not widely published. However, the expected spectral features can be inferred from its constituent parts:

-

IR Spectrum : The spectrum would be a composite of the benzotriazole, carboxamidinium, and tosylate moieties. Key expected absorptions include N-H stretching from the amidinium group, C=N stretching, aromatic C-H and C=C stretching from the benzotriazole and tosyl groups, and strong S=O and S-O stretching from the tosylate anion.

-

UV-Vis Spectrum : The UV-Vis spectrum is expected to be dominated by the electronic transitions of the benzotriazole ring system. Benzotriazole derivatives are known to absorb in the UV region.[8][9][10][11][12]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and application of this compound.

Synthesis of this compound

This protocol is adapted from the work of Katritzky et al.[1]

Materials:

-

Benzotriazole

-

Cyanamide

-

p-Toluenesulfonic acid (p-TSOH)

-

1,4-Dioxane

Procedure:

-

A mixture of molar equivalents of benzotriazole, cyanamide, and p-toluenesulfonic acid is prepared.

-

The mixture is refluxed in 1,4-dioxane.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated, yielding stable, non-hygroscopic, fine white needles.

Caption: Synthesis workflow for this compound.

General Procedure for the Guanidinylation of Amines

This reagent is effective for the conversion of various primary and secondary amines to their corresponding guanidines.[1]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Ether

Procedure:

-

To a solution of the amine and one molar equivalent of diisopropylethylamine (DIEA) in DMF, add one molar equivalent of this compound.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ether to precipitate the guanidinium tosylate salt.

-

The precipitate can be collected by filtration, washed with ether, and dried.

Caption: Experimental workflow for the guanidinylation of amines.

Logical Relationships in Reactivity

The utility of this compound as a guanidinylating agent stems from the good leaving group ability of benzotriazole.

Caption: Mechanism of the guanidinylation reaction.

Conclusion

This compound is a highly effective and convenient reagent for the synthesis of guanidines from amines. Its stability, ease of handling, and the mild reaction conditions required for its use make it a valuable tool in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where the guanidine moiety is a common structural feature. This guide provides the core physicochemical data and experimental protocols to facilitate its successful application in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H15N5O3S | CID 11221277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Guanidine - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzotriazole Monitoring in Semiconductors [process-insights.com]

- 9. process-insights.com [process-insights.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Structure, UV-vis Absorption and Fluorescent Properties of a Novel Coumarin Derivative | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. spectrabase.com [spectrabase.com]

In-Depth Technical Guide: Crystal Structure Analysis of Benzotriazole-1-carboxamidinium Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of benzotriazole-1-carboxamidinium tosylate, a compound of interest in synthetic and medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its molecular interactions.

Introduction

Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antifungal, anticancer, and antiviral properties. The title compound, this compound, serves as a valuable reagent for the synthesis of guanidines, which are moieties present in numerous biologically active molecules. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction provides crucial insights into its stability, reactivity, and intermolecular interactions, which can inform its application in drug design and development.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅N₅O₃S |

| Formula Weight | 333.37 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.504(4) |

| b (Å) | 9.471(3) |

| c (Å) | 25.929(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3071(2) |

| Z | 8 |

| Temperature (K) | 130 |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (g/cm³) | 1.442 |

| F(000) | 1392 |

Molecular Geometry and Intermolecular Interactions

The crystal structure reveals a complex network of intermolecular hydrogen bonds that are crucial for the stability of the crystal lattice. The carboxamidinium group is slightly twisted out of the plane of the benzotriazole ring system. Each of the four N-H hydrogen atoms of the carboxamidinium cation is involved in hydrogen bonding with the oxygen atoms of the tosylate anions. This extensive hydrogen-bonding network results in the formation of chains of molecules extending along the crystallographic a-axis.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a modification of a previously reported procedure for the preparation of pyrazole-1-carboxamidine hydrochloride.

Materials:

-

Benzotriazole

-

Cyanamide

-

p-Toluenesulfonic acid (p-TsOH)

-

1,4-Dioxane

Procedure:

-

Equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid are combined in 1,4-dioxane.

-

The mixture is refluxed.

-

Upon cooling, this compound crystallizes from the solution.

-

The resulting fine white needles are collected by filtration.

This method provides the product in good yield as a stable, non-hygroscopic solid.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following steps:

1. Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol/ether.

2. Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (typically around 130 K) to minimize thermal vibrations and improve data quality. A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used. The data is collected over a range of crystal orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound.

Caption: Experimental workflow from synthesis to crystal structure determination.

Hydrogen Bonding Network

The diagram below illustrates the key hydrogen bonding interactions between the benzotriazole-1-carboxamidinium cation and the tosylate anion in the crystal lattice.

Caption: Schematic of the hydrogen bonding between the cation and anion.

An In-depth Technical Guide to Benzotriazole-1-carboxamidinium Tosylate (BCAT)

CAS Number: 163853-10-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzotriazole-1-carboxamidinium tosylate, a versatile and efficient reagent in modern organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, details the compound's properties, synthesis, and primary applications, with a focus on its role in the formation of guanidinium salts.

Core Compound Properties

This compound, commonly referred to as BCAT, is a stable, non-hygroscopic, white crystalline solid.[1] It is widely recognized as an effective guanylating agent, facilitating the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.[2] The compound's structure combines the reactivity of a carboxamidinium group with the good leaving group ability of benzotriazole.[1]

| Property | Value | Reference |

| CAS Number | 163853-10-9 | [3] |

| Molecular Formula | C₁₄H₁₅N₅O₃S | [3] |

| Molecular Weight | 333.37 g/mol | [3] |

| Appearance | White powder / Fine white needles | [1][4] |

| Melting Point | 186-192 °C | [4] |

| IUPAC Name | benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | [3] |

| Synonyms | BCAT, 1H-Benzotriazole-1-carboximidamide 4-methylbenzenesulfonate | [5][6] |

| Purity | ≥ 99% (HPLC) | [4] |

| Storage Conditions | 2-8 °C | [4][6] |

Synthesis of this compound

The synthesis of this compound is a straightforward procedure, making it an accessible reagent for synthetic chemists.[1] The primary synthetic route is detailed below.

Experimental Protocol: Synthesis of this compound[1]

-

Reagents:

-

Benzotriazole

-

Cyanamide

-

p-Toluenesulfonic acid (p-TsOH)

-

1,4-Dioxane

-

-

Procedure:

-

Molar equivalents of benzotriazole, cyanamide, and p-toluenesulfonic acid are combined in 1,4-dioxane.

-

The mixture is refluxed.

-

Upon completion of the reaction, the product is isolated. This procedure yields this compound as stable, non-hygroscopic, fine white needles.

-

A typical reported yield for this synthesis is 77%.

-

Application in Guanidine Synthesis

The principal application of this compound is in the guanylation of amines. This reaction is of significant interest in medicinal chemistry and drug development, as the guanidinium group is a key feature in many biologically active molecules.[1] The reaction is notable for its efficiency and mild conditions.[7]

General Experimental Protocol: Conversion of Amines to Guanidines[1]

-

Reagents:

-

This compound (1 molar equivalent)

-

Amine (primary or secondary) (1 molar equivalent)

-

Diisopropylethylamine (DIEA) (optional, used as a base)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH₃CN), or solvent-free)

-

-

Procedure (using DMF):

-

One molar equivalent of this compound and one molar equivalent of the amine are dissolved in DMF.

-

Diisopropylethylamine (DIEA) is added to the mixture.

-

The reaction is stirred at room temperature.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether (Et₂O) to precipitate the guanidinium salt.

-

The crude product is collected by filtration, washed with Et₂O, and dried.

-

The product can be further purified by recrystallization, for example, from ethanol.

-

The benzotriazole by-product is soluble in ether, facilitating easy removal during workup.[1]

Reaction Workflow for Guanidine Synthesis

References

Benzotriazole-1-carboxamidinium Tosylate (BCAT): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole-1-carboxamidinium tosylate, commonly known as BCAT, is a versatile and efficient reagent in organic synthesis. This whitepaper provides a detailed overview of its chemical properties, synthesis, and key applications, with a focus on its utility in the formation of guanidines. Experimental protocols and quantitative data are presented to offer a practical guide for laboratory use.

Chemical Identity and Properties

BCAT is a salt consisting of a benzotriazole-1-carboxamidinium cation and a tosylate anion. It is recognized for its stability and effectiveness as a guanylating agent.

Alternative Names and Synonyms:

-

BCAT

-

H-Benzotriazole-1-carboximidamide 4-methylbenzenesulfonate

-

1H-Benzotriazole-1-carboximidamide, 4-methylbenzenesulfonate (1:1)

-

1-Carbamimidoyl-1,2,3-benzotriazole p-toluenesulfonate

-

AKOS 91373

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 163853-10-9 |

| Molecular Formula | C₁₄H₁₅N₅O₃S |

| Molecular Weight | 333.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 186-192 °C[1] |

| Purity | ≥ 99% (HPLC)[1] |

Synthesis of this compound (BCAT)

BCAT can be conveniently prepared in a good yield through a one-pot reaction involving benzotriazole, cyanamide, and p-toluenesulfonic acid.[2]

Experimental Protocol: Synthesis of BCAT

Materials:

-

Benzotriazole

-

Cyanamide

-

p-Toluenesulfonic acid (p-TSOH)

-

1,4-Dioxane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid in 1,4-dioxane.

-

Heat the mixture to reflux.

-

Maintain the reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the resulting white, non-hygroscopic needles of this compound by filtration.

-

Wash the crystals with a suitable solvent (e.g., cold 1,4-dioxane or diethyl ether) and dry under vacuum.

A typical reported yield for this procedure is 77%.[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

The primary application of BCAT is as a highly efficient reagent for the conversion of primary and secondary amines into the corresponding guanidines.[2] This transformation is of significant interest in medicinal chemistry due to the prevalence of the guanidinium moiety in biologically active molecules.

Guanidinylation of Amines

BCAT facilitates the guanidinylation of a wide range of amines under mild conditions, offering good to excellent yields.[2]

Table 2: Guanidinylation of Various Amines using BCAT [2]

| Amine | Product | Reaction Time (h) | Yield (%) |

| Dimethylamine | N,N-Dimethylguanidinium tosylate | 5 | 69 |

| Piperidine | Piperidine-1-carboxamidinium tosylate | 4 | 84 |

| 4-Methoxyaniline | 4-Methoxyphenylguanidinium tosylate | 24 | 68 |

| n-Butylamine | n-Butylguanidinium tosylate | 0.25 | 81 |

| Aniline | Phenylguanidinium tosylate | 120 | 64 |

| Pyrrolidine | Pyrrolidine-1-carboxamidinium tosylate | 24 | 71 |

| Morpholine | Morpholine-4-carboxamidinium tosylate | 24 | 86 |

| n-Hexylamine | n-Hexylguanidinium tosylate | 5 | 55 |

Experimental Protocol: Synthesis of n-Butylguanidinium Tosylate

Materials:

-

n-Butylamine

-

This compound (BCAT)

-

Solvent (e.g., acetonitrile or solvent-free)

Procedure:

-

In a reaction vessel, combine one molar equivalent of n-butylamine with one molar equivalent of BCAT.

-

Heat the mixture at 50 °C for 15 minutes.

-

After the reaction is complete, the product, n-butylguanidinium tosylate, can be isolated. If a solvent is used, the product may precipitate and can be collected by filtration.

Guanidinylation Reaction Workflow

Caption: General workflow for the guanidinylation of amines using BCAT.

Other Potential Applications

While the primary and well-documented use of BCAT is in guanidine synthesis, the benzotriazole moiety is known for its utility in other areas. The applications listed below are based on the general properties of benzotriazole derivatives and require further specific investigation for BCAT itself.

-

Corrosion Inhibition: Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. They form a protective film on the metal surface. Quantitative data on the corrosion inhibition efficiency of BCAT on various metals is a potential area for further research.

-

Drug Development and Delivery: The benzotriazole scaffold is present in numerous biologically active compounds. A recent study has explored the use of benzotriazole nanocapsules for the delivery of anticancer drugs.[3] The potential of BCAT in such applications is yet to be explored in detail.

Signaling Pathways

As a synthetic reagent, this compound is not expected to be directly involved in biological signaling pathways. Its role in drug development is primarily as a tool for the synthesis of molecules that may modulate such pathways. The guanidinium group, which BCAT efficiently introduces, is a key functional group in many biologically active compounds that interact with various cellular targets.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of guanidines from a wide range of amines under mild conditions. Its straightforward preparation and high yields make it an attractive alternative to other guanidinylating agents. While its potential in other applications such as peptide synthesis, corrosion inhibition, and drug delivery is plausible based on the known properties of benzotriazole derivatives, further research is needed to establish its efficacy and provide quantitative performance data in these areas. This guide provides a solid foundation for researchers and scientists to utilize BCAT in their synthetic endeavors.

References

Spectroscopic Analysis of Benzotriazole-1-carboxamidinium Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzotriazole-1-carboxamidinium tosylate, a versatile reagent in organic synthesis, particularly for the formation of guanidines.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Molecular Structure and Properties

This compound (C₁₄H₁₅N₅O₃S) is a salt consisting of a benzotriazole-1-carboxamidinium cation and a tosylate anion.[2]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were obtained in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.3 | s | 3H | CH₃ (tosyl) |

| 7.11 | d | 2H | Ar-H (tosyl) |

| 7.3 | s | 4H | NH₂ (carboxamidinium) |

| 7.5 | d | 2H | Ar-H (tosyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 20.9 | CH₃ (tosyl) |

| 125.5 | Ar-C (tosyl) |

| 128.4 | Ar-C (tosyl) |

| 138.4 | Ar-C (tosyl) |

| 144.7 | Ar-C (tosyl) |

| 156.9 | C=N (carboxamidinium) |

Note: The assignments for the benzotriazole moiety in the original source were not explicitly provided for the parent compound but were inferred from related structures.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₅O₃S | [2] |

| Exact Mass | 333.08956 Da | [2] |

| Monoisotopic Mass | 333.08956 Da | [2] |

Infrared (IR) Spectroscopy

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3400-3100 | N-H (Amidinium) | Stretching | Strong, Broad |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium |

| 2950-2850 | C-H (Methyl) | Stretching | Medium |

| ~1650 | C=N (Amidinium) | Stretching | Strong |

| 1600-1450 | C=C (Aromatic) | Stretching | Medium to Strong |

| 1200-1100 | S=O (Sulfonate) | Asymmetric Stretching | Strong |

| 1050-1000 | S=O (Sulfonate) | Symmetric Stretching | Strong |

| ~1416 | N=N (Triazole) | Bending | Medium |

| 850-750 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

-

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further, dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for polar, non-volatile compounds.

-

Procedure:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode to detect the [M+H]⁺ ion.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships in spectroscopic data interpretation.

References

Methodological & Application

Application Notes: Guanidinylation of Primary Amines using Benzotriazole-1-carboxamidinium tosylate

Introduction

Guanidines are a significant class of organic compounds due to their presence in a wide array of biologically active molecules and natural products.[1][2][3] The synthesis of guanidines is a critical transformation in medicinal and synthetic organic chemistry.[4][5] Benzotriazole-1-carboxamidinium tosylate has emerged as a highly effective and convenient reagent for the guanidinylation of primary and secondary amines.[1][2][3][6] This method offers several advantages, including mild reaction conditions, high yields, a broad substrate scope, and operational simplicity, making it a cost-effective choice for researchers and drug development professionals.[1][2][6][7]

Advantages of this compound:

-

Mild Reaction Conditions: The reactions can be carried out at room temperature, which is beneficial for sensitive substrates.[1][2][6]

-

High Efficiency: The reagent provides moderate to good yields for a variety of primary and secondary amines, including aromatic amines.[1][2]

-

Broad Substrate Scope: It is effective for a diverse range of amines.[6][7]

-

Stable and Convenient Reagent: this compound is a stable, non-hygroscopic, crystalline solid, making it easy to handle and store.[1][2]

-

Facile Product Isolation: The guanidinium tosylate product often precipitates from the reaction mixture, allowing for simple isolation by filtration.[1][2]

Reaction Principle

The guanidinylation reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon of the carboxamidinium group of this compound. This is followed by the elimination of benzotriazole, which is an excellent leaving group, to form the corresponding guanidinium tosylate salt. The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the tosylate salt of the product.[1][2]

Quantitative Data Summary

The following table summarizes the reaction of this compound with various primary amines, detailing the reaction conditions and yields.

| Entry | Amine Substrate | Solvent | Base | Reaction Time | Yield (%) |

| 1 | Dimethylamine | DMF | DIEA | 5 h | 69 |

| 2 | n-Butylamine | - | - | 15 min | 68 |

| 3 | n-Hexylamine | CH3CN | - | 5 days | 84 |

| 4 | Aniline | DMF | DIEA | 24 h | 68 |

| 5 | 4-Methoxyaniline | DMF | DIEA | 24 h | 86 |

| 6 | Morpholine | DMF | DIEA | 24 h | 86 |

| 7 | Pyrrolidine | DMF | DIEA | 4 h | 71 |

| 8 | Piperidine | DMF | DIEA | 4 h | 67 |

Data sourced from Katritzky et al. (1995).[1][2]

Experimental Protocols

General Protocol for the Guanidinylation of Primary Amines in DMF:

-

To a solution of the primary amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL), add diisopropylethylamine (DIEA, 1.0 mmol).

-

To this mixture, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether (20 mL) to precipitate the product.

-

Collect the crude guanidinium tosylate salt by filtration.

-

Wash the precipitate with diethyl ether and dry under vacuum.

-

If necessary, recrystallize the product from a suitable solvent such as ethanol to obtain the purified guanidinium tosylate.[2]

Protocol for Solvent-Free Guanidinylation:

-

In a flask, mix the primary amine (1.0 mmol) and this compound (1.0 mmol).

-

Heat the mixture at an appropriate temperature (e.g., 50 °C) for the specified time (e.g., 15 minutes for n-butylamine).[2]

-

After cooling to room temperature, isolate the product by chromatographic methods.

Protocol for Guanidinylation in Acetonitrile (CH3CN):

-

To a suspension of this compound (1.0 mmol) in acetonitrile (10 mL), add the primary amine (1.0 mmol).

-

Stir the reaction mixture at room temperature.

-

The guanidinium tosylate product will precipitate out of the solution during the reaction.[1][2]

-

Collect the precipitate by filtration.

-

Wash the solid with acetonitrile and then diethyl ether.

-

Dry the product under vacuum.

Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols: Amine Guanylation and Peptide Coupling using Benzotriazole-Derived Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for two important synthetic transformations facilitated by benzotriazole-derived reagents. It is crucial to distinguish between the specific applications of these reagents to ensure successful experimental outcomes.

Benzotriazole-1-carboxamidinium tosylate is a highly effective reagent for the conversion of primary and secondary amines into guanidines .[1][2][3][4] Its primary role is in guanylation, a key transformation in the synthesis of many biologically active compounds.[1][3]

For peptide coupling , the formation of an amide bond between two amino acids, a different class of benzotriazole-based reagents is employed. Among the most common and efficient is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) . HBTU is a widely used coupling reagent in both solid-phase and solution-phase peptide synthesis due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[5]

These application notes will provide separate, detailed protocols for both amine guanylation using this compound and peptide coupling using HBTU.

Part 1: Amine Guanylation with this compound

This section details the protocol for the synthesis of guanidines from primary and secondary amines using this compound.

Quantitative Data Summary

The following table summarizes typical yields and reaction times for the guanylation of various amines using this compound. Conditions can be optimized for specific substrates.

| Amine Substrate | Solvent | Base | Reaction Time (hours) | Yield (%) |

| n-Butylamine | DMF | DIEA | 4-5 | 69 |

| n-Hexylamine | DMF | DIEA | 4-5 | 84 |

| Aniline | DMF | DIEA | 24 | 68 |

| 4-Methoxyaniline | CH3CN | None | 5 days | 86 |

| Pyrrolidine | DMF | DIEA | 24 | 71 |

| Piperidine | DMF | DIEA | 24 | 67 |

Data adapted from Katritzky et al., Synthetic Communications, 25(8), 1173–1186 (1995).[1][4]

Experimental Protocol: General Procedure for Guanylation

This protocol describes a general method for the conversion of an amine to a guanidine in solution.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.0 eq)

-

Diisopropylethylamine (DIEA) (1.0 eq, if required)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH3CN)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the amine solution, add this compound (1.0 equivalent) and DIEA (1.0 equivalent). The use of DIEA is typical when the reaction is performed in DMF.

-

Reaction: Stir the mixture at room temperature. Reaction times can vary from 4 to 24 hours depending on the amine's reactivity.[4]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the guanidinium tosylate salt.

-

The by-product, benzotriazole, will remain dissolved in the diethyl ether.

-

Collect the precipitated product by filtration.

-

Wash the solid product with diethyl ether to remove any residual benzotriazole.

-

Dry the purified guanidinium salt under vacuum.

-

Logical Workflow for Amine Guanylation

Caption: A flowchart illustrating the key steps in the synthesis of guanidines.

Part 2: Peptide Coupling with HBTU

This section outlines the protocol for forming a peptide bond between two amino acids using HBTU as the coupling reagent. This procedure is applicable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Quantitative Data Summary

The efficiency of HBTU is often compared to other coupling reagents. The following table provides a general comparison of reaction times and yields.

| Coupling Reagent | Base | Pre-activation Time | Coupling Time | Typical Yield (%) | Racemization |

| HBTU | DIEA | 1-2 min | 1-2 hours | >95% | Low |

| DIC/HOBt | None | N/A | 2-4 hours | >90% | Low |

| PyBOP | DIEA | 1-2 min | 1-2 hours | >95% | Low |

Yields and times are typical for standard amino acid couplings in SPPS and can vary based on the specific amino acid sequence and reaction scale.

Experimental Protocol: HBTU-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general procedure for a single coupling cycle in Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid (3-5 eq relative to resin loading)

-

HBTU (3-5 eq)

-

DIEA (6-10 eq)

-

Fmoc-deprotected resin (1.0 eq)

-

Anhydrous DMF

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Place the resin in the reaction vessel and swell in DMF for 30 minutes.

-

If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF twice (5 min and 10 min).

-

Wash the deprotected resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[5]

-

-

Amino Acid Activation (Pre-activation):

-

Coupling Reaction:

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates a complete reaction.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[5]

-

-

Chain Elongation: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Experimental Workflow for HBTU-Mediated Peptide Coupling (SPPS)

References

Application Notes and Protocols for Benzotriazole-1-carboxamidinium Tosylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole-1-carboxamidinium tosylate, commonly known as BCAT, is a stable, crystalline organic salt.[1] While primarily recognized and utilized as an efficient reagent for the conversion of primary and secondary amines to guanidines under mild conditions, its application in the realm of solid-phase peptide synthesis (SPPS) is an area of potential interest. This document provides a detailed overview of BCAT's established application in guanidinylation, which can be performed on solid support, and explores its theoretical application as a coupling reagent in SPPS based on the principles of known benzotriazole-based activating agents.

Note: The primary, well-documented application of this compound is for guanidinylation reactions. Its use as a direct coupling reagent for peptide bond formation in SPPS is not extensively reported in peer-reviewed literature. The protocols provided herein for its use as a coupling reagent are therefore theoretical and intended for research and development purposes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅N₅O₃S |

| Molecular Weight | 333.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 224-226 °C[1] |

| Solubility | Soluble in water, ethanol, and acetonitrile[1] |

Application 1: Guanidinylation of Peptide Side Chains on Solid Support

BCAT is an excellent reagent for the selective guanidinylation of primary amines, such as the ε-amino group of lysine residues within a peptide sequence on a solid support. This modification is often employed to introduce arginine mimics or to alter the charge and binding properties of a peptide.

Experimental Protocol: On-Resin Guanidinylation of a Lysine-Containing Peptide

Materials:

-

Peptide-resin with a free lysine ε-amino group

-

This compound (BCAT)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection (if necessary): If the N-terminal α-amino group is protected (e.g., with Fmoc), it should remain so to prevent unwanted guanidinylation. Ensure the lysine side-chain protecting group (e.g., Boc) is removed.

-

Guanidinylation Reaction:

-

Prepare a solution of BCAT (3-5 equivalents relative to the resin loading) and DIPEA (5-7 equivalents) in DMF.

-

Drain the DMF from the swollen resin.

-

Add the BCAT/DIPEA solution to the resin.

-

Agitate the reaction vessel at room temperature for 4-24 hours. The reaction time may vary depending on the steric hindrance of the lysine residue.

-

-

Monitoring: Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates the complete conversion of the primary amine.

-

Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL/g resin), DCM (3 x 5 mL/g resin), and finally diethyl ether (2 x 5 mL/g resin).

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol appropriate for the resin and protecting groups used in the synthesis.

Quantitative Data: Guanidinylation Yields with BCAT

The following table summarizes the reported yields for the guanidinylation of various amines using this compound in solution, which can be indicative of its efficiency on a solid support.

| Amine Substrate | Solvent | Reaction Time | Yield (%) |

| Dimethylamine | DMF | 5 h | 69 |

| n-Butylamine | (neat) | 15 min | (not specified, moderate to good) |

| Pyrrolidine | DMF | 4 h | 68 |

| Aniline | DMF | 24 h | 68 |

| 4-Methoxyaniline | DMF | 24 h | 84 |

| n-Hexylamine | DMF | 5 h | 75 |

Data adapted from Katritzky et al., Synthetic Communications, 1995.

Application 2 (Theoretical): BCAT as a Coupling Reagent in SPPS

The structure of BCAT, containing a benzotriazole leaving group, suggests its potential to act as a carboxylic acid activating agent, similar to well-established uronium/aminium reagents like HBTU. The proposed mechanism would involve the formation of a highly reactive benzotriazolyl-activated ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

Proposed Experimental Protocol for SPPS Coupling

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

This compound (BCAT) (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (typically 20%)

-

Resin with a free amino group

Procedure (Single Coupling Cycle):

-

Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Pre-activation of Amino Acid:

-

In a separate vessel, dissolve the Fmoc-amino acid and BCAT in DMF.

-

Add DIPEA to the solution and allow it to react for 1-5 minutes.

-

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 30-120 minutes.

-

Monitoring: Perform a Kaiser test to check for complete coupling.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Comparative Data of Common SPPS Coupling Reagents

Since no quantitative data exists for BCAT as a coupling reagent, the following table provides data for commonly used alternatives for context.

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |

| HBTU | Aminium Salt | High | Low | One of the most common and reliable coupling reagents. |

| HATU | Aminium Salt | Very High | Very Low | More reactive than HBTU, especially for hindered couplings. |

| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally non-reactive. |

| DIC/HOBt | Carbodiimide | Moderate | Low | A cost-effective and widely used combination. |

Visualizations

Guanidinylation of a Primary Amine using BCAT

Caption: Mechanism of amine guanidinylation by BCAT.

General SPPS Workflow Cycle

Caption: Hypothetical SPPS workflow using BCAT.

Potential Side Reaction: N-Terminal Guanidinylation

Caption: Unwanted N-terminal guanidinylation side reaction.

Conclusion

This compound is a highly effective reagent for the guanidinylation of amines, a modification that can be valuable in peptide chemistry when performed on the side chains of resin-bound peptides. While its structural similarities to other benzotriazole-based coupling reagents suggest a potential role in facilitating peptide bond formation, there is a lack of empirical data to support this application. The provided theoretical protocol for SPPS coupling using BCAT serves as a starting point for researchers wishing to investigate its efficacy. Caution should be exercised regarding potential side reactions, such as N-terminal guanidinylation, which can lead to chain termination. Further research is required to fully characterize the performance of BCAT as a coupling reagent in SPPS and to determine its efficiency and propensity for racemization compared to established reagents.

References

Applications of Benzotriazole-1-carboxamidinium Tosylate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole-1-carboxamidinium tosylate, commonly referred to as BCAT, is a stable, non-hygroscopic, and efficient reagent in organic synthesis.[1] Its primary and most well-documented application is the guanylation of amines, providing a mild and effective method for the synthesis of substituted guanidines.[1][2] Guanidines are a critical functional group present in a wide array of biologically active compounds and pharmaceuticals.[1] Beyond guanylation, BCAT is also reported to have applications as a coupling reagent in peptide synthesis, a stabilizer in electroplating solutions, and as a corrosion inhibitor, although detailed protocols for these latter applications are less prevalent in the scientific literature.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a primary focus on its role as a guanylating agent.

Key Applications

Guanylation of Primary and Secondary Amines

The most significant application of this compound is the conversion of primary and secondary amines into their corresponding guanidines.[1][4] This transformation is highly valued for its mild reaction conditions and broad substrate scope, accommodating various amine substrates, including aromatic amines.[1][4] The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidinium group, with the benzotriazole moiety serving as an excellent leaving group.[4]

General Reaction Scheme:

Caption: General scheme for the guanylation of amines using BCAT.

Quantitative Data Summary

The following table summarizes the results obtained from the guanylation of various primary and secondary amines using this compound, as reported by Katritzky et al. (1995).[4]

| Entry | Amine | Product | Solvent | Base | Time (h) | Yield (%) |

| 1 | N,N-Dimethylamine | N,N-Dimethylguanidinium tosylate | DMF | DIEA | 5 | 69 |

| 2 | Pyrrolidine | N,N-Tetramethyleneguanidinium tosylate | DMF | DIEA | 4 | 71 |

| 3 | 4-Methoxyaniline | 4-Methoxyphenylguanidinium tosylate | DMF | DIEA | 24 | 84 |

| 4 | n-Butylamine | n-Butylguanidinium tosylate | None | None | 0.25 | 65 |

| 5 | Aniline | Phenylguanidinium tosylate | CH₃CN | None | 120 | 68 |

| 6 | Benzylamine | Benzylguanidinium tosylate | DMF | DIEA | 5 | 86 |

| 7 | Dibenzylamine | N,N-Dibenzylguanidinium tosylate | DMF | DIEA | 24 | 55 |

Experimental Protocols

Protocol 1: General Procedure for the Guanylation of Amines in Solution

This protocol is adapted from the work of Katritzky et al. (1995) for the synthesis of substituted guanidines using this compound in the presence of a solvent.[4]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 eq)

-

Diisopropylethylamine (DIEA) (1.0 eq, if required)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Diethyl ether (for precipitation)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of the amine (1.0 mmol) in anhydrous DMF (5 mL), add this compound (1.0 mmol, 333 mg) and DIEA (1.0 mmol, 0.174 mL).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-24 hours, see table for specific examples), add diethyl ether (20 mL) to the reaction mixture to precipitate the crude product.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the crude product by recrystallization from ethanol to afford the pure guanidinium tosylate salt.

Experimental Workflow:

Caption: Workflow for the guanylation of amines in solution.

Protocol 2: Solvent-Free Guanylation of n-Butylamine

This protocol provides a solvent-free method for the guanylation of a liquid amine, as demonstrated with n-butylamine.[4]

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.0 eq)

Procedure:

-

In a reaction vial, mix this compound (1.0 mmol, 333 mg) and n-butylamine (1.0 mmol, 0.099 mL).

-

Heat the mixture at 50 °C for 15 minutes.

-

After cooling to room temperature, the product can be isolated. Purification may be achieved by chromatography if necessary.

Reaction Mechanism

The accepted mechanism for the guanylation of amines with this compound involves a nucleophilic addition-elimination pathway. The benzotriazole anion is an excellent leaving group, facilitating the reaction.

Caption: Proposed mechanism for the guanylation reaction.

Other Reported Applications (Protocols Not Detailed in Literature)

While this compound is primarily known for guanylation, some sources suggest its utility in other areas. However, detailed experimental protocols and quantitative data for these applications are not as readily available in peer-reviewed literature.

-

Peptide Synthesis: It is mentioned as a coupling reagent, likely acting as a mediator for the formation of peptide bonds between the carboxylic acid of one amino acid and the amino group of another.[3] Its efficiency and performance relative to other common coupling agents have not been extensively documented.

-

Electroplating: BCAT is reported to be used as a stabilizer in electroplating solutions, where it is suggested to form a protective layer on metal surfaces, thereby improving the quality of the plating.[3]

-

Corrosion Inhibition: It has been noted as a corrosion inhibitor, particularly for the oil and gas industry, by forming a barrier against corrosive substances.[3]

Researchers interested in these applications may need to undertake methods development and optimization based on general principles of these techniques.

Conclusion

This compound is a highly effective and versatile reagent for the guanylation of primary and secondary amines, offering mild conditions and good to excellent yields. Its utility in this transformation is well-documented, making it a valuable tool for the synthesis of guanidine-containing molecules in pharmaceutical and materials science research. While other applications have been reported, detailed protocols and supporting data are currently limited.

References

Application Notes and Protocols: Benzotriazole-1-carboxamidinium tosylate as a Corrosion Inhibitor for Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole-1-carboxamidinium tosylate is a derivative of benzotriazole, a well-established and effective corrosion inhibitor for a variety of metals and alloys, including copper, steel, and aluminum.[1] This compound is anticipated to form a protective film on the metal surface, mitigating the electrochemical processes that lead to corrosion.[1][2] Its unique structure, featuring the benzotriazole moiety, allows for the formation of stable complexes with metal ions, thereby enhancing the durability and longevity of metal components in various industrial applications.[1]

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH).

Protocol:

-

Combine equimolar amounts of benzotriazole, cyanamide, and p-TsOH in 1,4-dioxane.

-

Reflux the mixture.

-

Upon completion of the reaction, the product, this compound, precipitates as stable, non-hygroscopic, fine white needles.

-

The product can be collected by filtration and dried.

Evaluation of Corrosion Inhibition Performance

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric methods.

Weight Loss Method

This is a straightforward method to determine the corrosion rate and the inhibition efficiency.

Protocol:

-

Prepare metal coupons (e.g., mild steel, copper) of known dimensions and weight.

-

Immerse the coupons in the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without different concentrations of this compound.

-

Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).

-

After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), dry, and re-weigh.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (CR) : CR = (K * W) / (A * T * D)

-

Where:

-

K = a constant (e.g., 8.76 x 10^4 for CR in mm/year)

-

W = weight loss in grams

-

A = area of the coupon in cm^2

-

T = immersion time in hours

-

D = density of the metal in g/cm^3

-

-

-

Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100

-

Where:

-

CR_blank = Corrosion rate in the absence of the inhibitor

-

CR_inh = Corrosion rate in the presence of the inhibitor

-

-

-

Disclaimer: The following quantitative data is for the parent compound, benzotriazole (BTA) , and is provided as a representative example due to the lack of published data for this compound.

Table 1: Example Weight Loss Data for Benzotriazole (BTA) on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 150.2 | 12.5 | - |

| 100 | 45.1 | 3.75 | 70.0 |

| 200 | 28.5 | 2.37 | 81.0 |

| 300 | 19.8 | 1.65 | 86.8 |

| 400 | 15.1 | 1.26 | 89.9 |

| 500 | 12.0 | 1.00 | 92.0 |

Electrochemical Methods

Electrochemical techniques provide faster results and insights into the mechanism of corrosion inhibition.

This method involves polarizing the metal sample and measuring the resulting current to determine the corrosion current density (i_corr).

Protocol:

-

Prepare a standard three-electrode electrochemical cell containing the corrosive solution. The working electrode is the metal sample, a platinum wire can be used as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

-

Immerse the electrodes in the solution with and without the inhibitor and allow the open-circuit potential (OCP) to stabilize.

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

-

Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

-

Calculate the inhibition efficiency using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

Table 2: Example Potentiodynamic Polarization Data for Benzotriazole (BTA) on Copper in 3.5% NaCl Solution

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -250 | 15.8 | - |

| 10⁻⁵ | -240 | 7.9 | 50.0 |

| 10⁻⁴ | -225 | 3.1 | 80.4 |

| 10⁻³ | -210 | 1.2 | 92.4 |

| 10⁻² | -195 | 0.8 | 94.9 |

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.

Protocol:

-

Use the same three-electrode setup as for potentiodynamic polarization.

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

-

Analyze the resulting impedance data using Nyquist and Bode plots.

-

The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better protection.

-

Calculate the inhibition efficiency using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100

Table 3: Example Electrochemical Impedance Spectroscopy Data for Benzotriazole (BTA) on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 100 | 180 | 120 | 72.2 |

| 200 | 350 | 80 | 85.7 |

| 300 | 580 | 50 | 91.4 |

| 400 | 820 | 35 | 93.9 |

| 500 | 1150 | 25 | 95.7 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating corrosion inhibitors.

Corrosion Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition.

References

The Evolving Role of Benzotriazole Scaffolds in Pharmaceutical Sciences: From Synthetic Reagent to Potential Drug Delivery Platform

For Immediate Release

[City, State] – [Date] – Benzotriazole-1-carboxamidinium tosylate (BCAT), a compound traditionally recognized for its utility as a coupling reagent in peptide synthesis, is gaining attention for its potential, though not yet fully established, role in advanced drug delivery systems. While concrete experimental data on BCAT as a direct component in such systems remains limited, the broader benzotriazole (BTA) chemical scaffold is the subject of increasing investigation for creating novel therapeutic agents and, theoretically, sophisticated drug carriers. These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, theoretical applications, and relevant experimental protocols extrapolated from the available scientific literature on benzotriazole derivatives in drug formulation and delivery.

Introduction: this compound and the Benzotriazole Scaffold

This compound is a versatile chemical reagent primarily employed in organic synthesis, particularly in the formation of guanidinium groups.[1][2][3] Its utility in creating complex organic molecules has made it a valuable tool for medicinal chemists.[4][5]

The core structure, benzotriazole (BTA), is a bicyclic aromatic heterocycle that has been extensively studied for its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][6] The BTA scaffold's ability to be chemically modified allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery.[1][6]

Theoretical Applications in Drug Delivery

The potential application of benzotriazole-based structures in drug delivery systems is primarily conceptual at this stage, based on the physicochemical properties of the BTA scaffold.

Benzotriazole-Based Nanocarriers

A computational study has explored the feasibility of a self-assembled benzotriazole nanocapsule for the delivery of anticancer drugs.[7] The study suggests that the aromatic and nitrogen-rich structure of the BTA scaffold could facilitate the encapsulation of therapeutic agents through non-covalent interactions, such as π-π stacking and hydrogen bonding. Such a nanocarrier could potentially offer advantages like high drug loading capacity and a protective environment for the encapsulated drug.

The proposed mechanism involves the formation of a stable complex between the drug molecule and the benzotriazole nanocapsule, which could enhance the drug's solubility and stability in biological fluids.[7] The release of the drug at the target site could be triggered by changes in the local microenvironment, such as pH.[7]

Logical Relationship of a Theoretical Benzotriazole-Based Drug Delivery System

Caption: Theoretical workflow of a benzotriazole-based drug delivery system.

Experimental Protocols (Extrapolated and General)

Given the absence of specific protocols for BCAT in drug delivery, the following sections provide generalized methodologies for the synthesis of benzotriazole derivatives and the formulation of nanoparticles, which could be adapted for research in this area.

Synthesis of a Generic N-substituted Benzotriazole Derivative

This protocol describes a general method for the N-alkylation of benzotriazole, a common step in the synthesis of more complex BTA derivatives.

Materials:

-

Benzotriazole

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzotriazole (1.0 eq) in DMF in a round-bottom flask.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Synthesis of a Benzotriazole Derivative